molecular formula C15H18N4O2S B11201197 4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11201197
M. Wt: 318.4 g/mol
InChI Key: GMALUYYYQWSSFK-UHFFFAOYSA-N
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Description

4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a propyl group attached to the thiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Attachment of Benzyl and Propyl Groups: The benzyl and propyl groups can be attached through alkylation reactions using benzyl halides and propyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-amino-N~3~-benzyl-N~5~-propyl-1,2-thiazole-3,5-dicarboxamide can be compared with other thiazole derivatives, such as:

    4-amino-N~3~-benzyl-N~5~-methyl-1,2-thiazole-3,5-dicarboxamide: Similar structure but with a methyl group instead of a propyl group.

    4-amino-N~3~-benzyl-N~5~-ethyl-1,2-thiazole-3,5-dicarboxamide: Similar structure but with an ethyl group instead of a propyl group.

    4-amino-N~3~-benzyl-N~5~-butyl-1,2-thiazole-3,5-dicarboxamide: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-propyl-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C15H18N4O2S/c1-2-8-17-15(21)13-11(16)12(19-22-13)14(20)18-9-10-6-4-3-5-7-10/h3-7H,2,8-9,16H2,1H3,(H,17,21)(H,18,20)

InChI Key

GMALUYYYQWSSFK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C(=NS1)C(=O)NCC2=CC=CC=C2)N

Origin of Product

United States

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